(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol (TIQM) is a member of the isoquinoline family of compounds, which is a class of heterocyclic aromatic compounds with many diverse biological activities. TIQM has been studied for its potential applications in pharmaceuticals, biotechnology, and agrochemicals. TIQM has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties. In addition, TIQM has been shown to possess neuroprotective and neuroregenerative effects, which has led to its use as a possible therapeutic agent for neurodegenerative diseases.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for (S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol involves a series of reactions starting from commercially available starting materials.

Starting Materials

4-phenyl-1,2,3,6-tetrahydropyridine, Formaldehyde, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Ethanol

Reaction

1. Reduction of 4-phenyl-1,2,3,6-tetrahydropyridine with sodium borohydride in methanol to obtain 1,2,3,4-tetrahydroisoquinoline, 2. Oxidation of 1,2,3,4-tetrahydroisoquinoline with sodium dichromate in acetic acid to obtain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, 3. Esterification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with methanol and hydrochloric acid to obtain methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, 4. Reduction of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate with sodium borohydride in ethanol to obtain (S)-1,2,3,4-tetrahydroisoquinoline-3-methanol

Mécanisme D'action

The exact mechanism of action of (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL is not yet fully understood. However, it is believed that (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL acts as an antioxidant, inhibiting the formation of reactive oxygen species (ROS). In addition, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may explain the neuroprotective and neuroregenerative effects of (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL.

Effets Biochimiques Et Physiologiques

(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been found to possess a variety of biochemical and physiological effects. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been found to possess anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has also been shown to possess neuroprotective and neuroregenerative effects, which has led to its use as a possible therapeutic agent for neurodegenerative diseases. In addition, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been found to possess antiviral activity, and to be an inhibitor of certain cancer cell lines.

Avantages Et Limitations Des Expériences En Laboratoire

(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has several advantages for use in laboratory experiments. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL is relatively stable, and can be stored at room temperature for extended periods of time without significant degradation. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL is also non-toxic, and can be used in a variety of laboratory experiments without causing significant harm to the experimenters or the environment. However, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL is not soluble in water, and must be dissolved in an appropriate solvent before use.

Orientations Futures

There are a number of potential future directions for the use of (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL could be used to develop new drugs for the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL could also be used to develop new antiviral agents, and to develop new inhibitors of certain cancer cell lines. In addition, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL could be used to develop new agrochemicals, and to develop new anti-inflammatory and antioxidant agents. Finally, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL could be used to develop new methods for the synthesis of other isoquinoline compounds.

Applications De Recherche Scientifique

(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been studied for its potential applications in pharmaceuticals, biotechnology, and agrochemicals. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-bacterial properties. In addition, (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has been shown to possess neuroprotective and neuroregenerative effects, which has led to its use as a possible therapeutic agent for neurodegenerative diseases. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has also been studied as a possible inhibitor of certain cancer cell lines, and as an inhibitor of the enzyme acetylcholinesterase. (S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL has also been studied for its potential use as an antiviral agent, and as a potential agent for the treatment of Alzheimer’s disease.

Propriétés

Numéro CAS |

1881-17-0 |

|---|---|

Nom du produit |

(S)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-METHANOL |

Formule moléculaire |

C10H13NO |

Poids moléculaire |

163.22 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

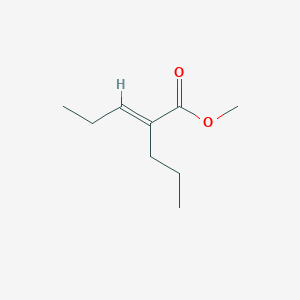

![Ethyl 3-amino-6-[(Z)-(hydroxyimino)methyl]-2-pyrazinecarboxylate](/img/structure/B1148184.png)